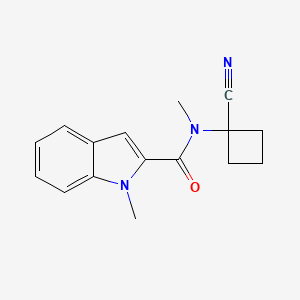

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide

説明

特性

IUPAC Name |

N-(1-cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-18-13-7-4-3-6-12(13)10-14(18)15(20)19(2)16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRJTDSYZKNBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N(C)C3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be introduced through a cyclization reaction involving a suitable nitrile precursor.

Indole Ring Formation: The indole ring is synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling Reaction: The cyanocyclobutyl intermediate is then coupled with the indole ring through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring or cyanocyclobutyl group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

作用機序

The mechanism of action of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

N-(1-Cyanocyclobutyl)-4-dodecylbenzamide (32)

- Structure : Features a benzamide core instead of indole, with a dodecyl chain at the 4-position.

- Synthesis: Prepared via coupling of 1-aminocyclobutanecarbonitrile hydrochloride (31) with 4-dodecylbenzoyl chloride (General Procedure L) .

- Physical Properties : Exists as a colorless oil, contrasting with the target compound’s likely solid state due to the indole’s rigidity.

Monepantel (MOP)

- Structure: Contains a cyano group and trifluoromethyl substituents but lacks an indole core.

- Bioactivity: Used as an anthelmintic, demonstrating that cyano groups can contribute to biological activity through electronic effects or metabolic resistance .

Carboxamide Derivatives with Heterocyclic Cores

NAT-1 and NAT-2

- Structure: Thiazolidinone derivatives with nicotinamide groups, lacking cyclobutyl or indole motifs.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Simpler carboxamide with a cyano group; molecular formula C5H7N3O2.

- Toxicology: Insufficient data, highlighting a common challenge in assessing novel carboxamides .

Cycloalkane-Substituted Carboxamides

N-(1-Phenylethyl)cyclohexanecarboxamide

- Structure : Cyclohexane carboxamide with a phenylethyl group.

- Comparison : The cyclohexane ring (6-membered) vs. cyclobutyl (4-membered) may alter steric hindrance and solubility .

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s indole core may require more complex synthesis than benzamide derivatives like 32 .

- Bioactivity Prediction : Based on 32 ’s role as a sphingosine kinase inhibitor, the target compound may exhibit similar enzymatic interactions, though this remains speculative without explicit data.

- Safety Profiles: Like 2-cyano-N-[(methylamino)carbonyl]acetamide , toxicological studies are needed to evaluate risks.

生物活性

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a cyanocyclobutyl group, and a dimethylamine functional group. Its chemical formula is with a molecular weight of approximately 230.26 g/mol.

Synthesis

The synthesis of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The process includes:

- Formation of the indole core through cyclization reactions.

- Introduction of the cyanocyclobutyl group via nucleophilic substitution methods.

- Amidation to attach the dimethylamine moiety.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

- SUIT-2 (pancreatic cancer)

The cytotoxic effects were assessed using MTT assays, revealing that N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 5.4 | More potent |

| HT-29 | 7.2 | Comparable |

| SUIT-2 | 10.5 | Less potent |

The proposed mechanisms through which N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide exerts its anticancer effects include:

- Induction of Apoptosis: Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst staining.

- Cell Cycle Arrest: Flow cytometry analysis indicated that the compound causes accumulation of cells in the sub-G1 phase, suggesting disruption of normal cell cycle progression.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor xenografts in mice. The study reported:

- Tumor Growth Inhibition: Mice treated with N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide showed a significant reduction in tumor volume compared to control groups.

- Safety Profile: Histopathological examinations indicated minimal toxicity to normal tissues.

Q & A

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase active sites) .

- MD Simulations : GROMACS or AMBER simulate binding stability (e.g., cyanocyclobutyl hydrophobicity in ATP-binding pockets) over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .

How should researchers address solubility challenges during in vitro assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in phosphate buffer (pH 7.4) for physiological compatibility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。